![molecular formula C11H7ClN2 B15204733 4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
4-chloro-3H-pyrrolo[2,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often employed . Another method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3H-pyrrolo[2,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidative annulation.
Reduction: Aluminum hydride is used for reduction reactions.
Substitution: Halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
4-chloro-3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays and interactions with cellular components.
Medicine: It is being investigated for its potential antibacterial, antifungal, and antineoplastic properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3H-pyrrolo[2,3-c]quinoline involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit acetylcholinesterase in the human central nervous system . Additionally, it can interact with metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺, making it useful in analytical chemistry for ion detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit antibacterial and antifungal properties.
Pyonitrins: These are labeled with the 15N isotope in the quinoline fragment and have similar synthetic routes.
Uniqueness
4-chloro-3H-pyrrolo[2,3-c]quinoline is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H7ClN2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
4-chloro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H7ClN2/c12-11-10-8(5-6-13-10)7-3-1-2-4-9(7)14-11/h1-6,13H |
Clé InChI |
SKLVCIVAOIHGGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


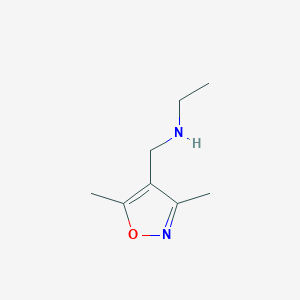

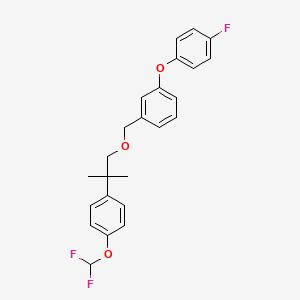
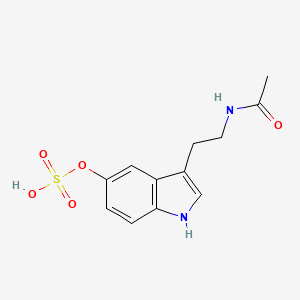
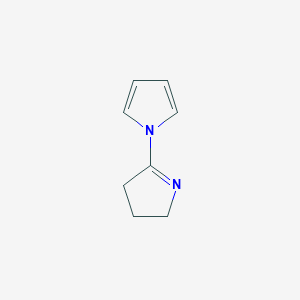
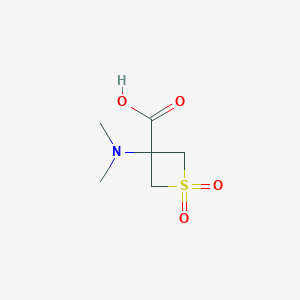
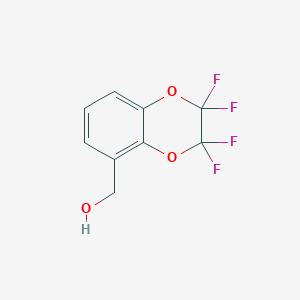

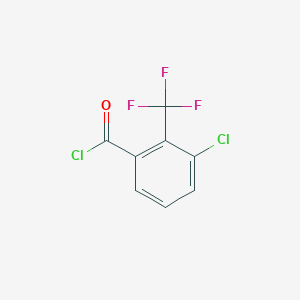

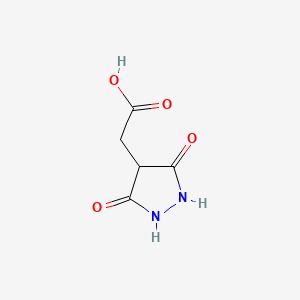
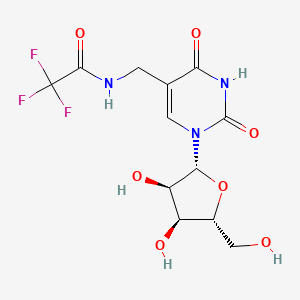

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
